molecular formula C13H17ClN2O B2928504 3-(2-Aminoethyl)-5,7-dimethyl-1,2-dihydroquinolin-2-one hydrochloride CAS No. 1266691-55-7

3-(2-Aminoethyl)-5,7-dimethyl-1,2-dihydroquinolin-2-one hydrochloride

Cat. No.: B2928504
CAS No.: 1266691-55-7
M. Wt: 252.74
InChI Key: QKWQEQZMDYBQRN-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-5,7-dimethyl-1,2-dihydroquinolin-2-one hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a quinoline ring system with an aminoethyl group at the 2-position and a hydrochloride salt form.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Condensation Reaction: Starting with 5,7-dimethylquinolin-2(1H)-one, the compound can be synthesized by reacting it with 2-aminoethanol under acidic conditions.

  • Reduction Reaction: Another method involves the reduction of a suitable precursor, such as 3-(2-chloroethyl)-5,7-dimethylquinolin-2(1H)-one, using a reducing agent like lithium aluminum hydride (LiAlH4).

Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The choice of solvent, catalyst, and reaction time are optimized to achieve the desired product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can occur, especially at the aminoethyl group, using various electrophiles.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2CrO4, acidic conditions.

  • Reduction: LiAlH4, NaBH4, anhydrous ether.

  • Substitution: Electrophiles like alkyl halides, polar aprotic solvents.

Major Products Formed:

  • Oxidation: Quinone derivatives.

  • Reduction: Reduced quinoline derivatives.

  • Substitution: Substituted quinolines with various functional groups.

Scientific Research Applications

Chemistry: The compound can be used as a building block in organic synthesis, particularly in the construction of complex quinoline derivatives. Biology: It may serve as a ligand for biological receptors or as a precursor for bioactive molecules. Medicine: Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(2-Aminoethyl)-5,7-dimethyl-1,2-dihydroquinolin-2-one hydrochloride exerts its effects depends on its molecular targets and pathways. It may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would require further research and experimentation to elucidate.

Comparison with Similar Compounds

  • Quinoline: A basic structure similar to the quinoline ring system.

  • Tryptamine: Contains an aminoethyl group and is structurally related.

  • Indole: Another compound with a similar ring structure.

Uniqueness: 3-(2-Aminoethyl)-5,7-dimethyl-1,2-dihydroquinolin-2-one hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt form, which can influence its solubility and reactivity.

Properties

IUPAC Name

3-(2-aminoethyl)-5,7-dimethyl-1H-quinolin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O.ClH/c1-8-5-9(2)11-7-10(3-4-14)13(16)15-12(11)6-8;/h5-7H,3-4,14H2,1-2H3,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWQEQZMDYBQRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C(=O)NC2=C1)CCN)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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